1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine
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Overview
Description
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyrano ring fused with an indazole moiety, which is further linked to a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material.
Construction of the Pyrano Ring: The pyrano ring is formed via a Claisen rearrangement or a Knoevenagel-Michael cyclocondensation reaction.
Attachment of the Propan-2-amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It may be utilized in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines: These compounds share a similar pyrano-indazole structure and are investigated for their pharmacological properties.
1H-Indazole Derivatives: These compounds have a similar indazole core and are used in various medicinal applications.
Uniqueness
1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine is unique due to its specific combination of a pyrano ring with an indazole moiety and a propan-2-amine group. This unique structure imparts distinct physicochemical and pharmacological properties, making it a valuable compound for research and development.
Properties
CAS No. |
478132-11-5 |
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Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(2S)-1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine |
InChI |
InChI=1S/C13H17N3O/c1-9(14)8-16-13-10(7-15-16)4-5-12-11(13)3-2-6-17-12/h4-5,7,9H,2-3,6,8,14H2,1H3/t9-/m0/s1 |
InChI Key |
FJRIVFVALIEIOY-VIFPVBQESA-N |
SMILES |
CC(CN1C2=C(C=CC3=C2CCCO3)C=N1)N |
Isomeric SMILES |
C[C@@H](CN1C2=C(C=CC3=C2CCCO3)C=N1)N |
Canonical SMILES |
CC(CN1C2=C(C=CC3=C2CCCO3)C=N1)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(8,9-dihydro-7H-pyrano(2,3-g)indazol-1-yl)-1-methylethylamine AL 38022A AL-38022A AL38022A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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